3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Crystallography Solid-state conformation Hydrogen bonding

This 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-69-2) is a fully synthetic small molecule combining a 3,4,5-trimethoxybenzamide motif with a 5-(4-methoxyphenyl)isoxazole moiety via a methylene linker. Its unique 4-methoxy substitution pattern on the isoxazole phenyl ring is explicitly differentiated from chloro-, hydroxy-, or unsubstituted variants in patent literature for PRMT5:MEP50 PPI inhibition (WO2024039864A1). Sourcing this precise chemotype ensures reproducible target engagement and molecular recognition in mechanistic epigenetics research. Ideal for crystallographic polymorphism studies and as a benchmarking ligand for tubulin colchicine-site docking given its computed XLogP3-AA 2.7 and TPSA 92.1Ų profile.

Molecular Formula C21H22N2O6
Molecular Weight 398.415
CAS No. 953014-69-2
Cat. No. B2387289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
CAS953014-69-2
Molecular FormulaC21H22N2O6
Molecular Weight398.415
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H22N2O6/c1-25-16-7-5-13(6-8-16)17-11-15(23-29-17)12-22-21(24)14-9-18(26-2)20(28-4)19(10-14)27-3/h5-11H,12H2,1-4H3,(H,22,24)
InChIKeyROPKDBSHCPTNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.8 mg / 1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-69-2): Chemical Identity and Core Structural Features for Procurement Decisions


3,4,5-Trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-69-2; molecular formula C₂₁H₂₂N₂O₆; MW 398.4 g·mol⁻¹) is a fully synthetic small molecule that combines a 3,4,5-trimethoxybenzamide motif with a 5-(4-methoxyphenyl)isoxazole moiety via a methylene linker. The compound belongs to the class of isoxazolyl–methoxyphenyl derivatives, a chemotype that has been claimed in recent patent filings as a scaffold for inhibitors of the PRMT5:MEP50 protein–protein interaction [1]. Its computed physicochemical properties (XLogP3-AA = 2.7, topological polar surface area = 92.1 Ų, 1 hydrogen bond donor, 7 hydrogen bond acceptors, 8 rotatable bonds) are documented in PubChem and can serve as a baseline for differentiating it from close analogues during procurement [2].

Why Generic Substitution of Isoxazolyl–Methoxybenzamide Analogues Risks Functional Non-Equivalence in PRMT5:MEP50 and Tubulin-Targeted Applications


The isoxazolyl–methoxyphenyl chemotype is not a single pharmacophore; minor changes in the substitution pattern of the phenyl ring attached to the isoxazole or in the nature of the amide-linked aromatic system profoundly alter the three-dimensional conformation, hydrogen-bonding capacity, and electron density distribution of the molecule. For example, the patent literature explicitly distinguishes the 4-methoxyphenyl-bearing series from chloro-, hydroxy-, or unsubstituted phenyl variants when claiming PRMT5:MEP50 PPI inhibitory activity [1]. Similarly, crystallographic studies on 3,4,5-trimethoxybenzamide derivatives show that different N-substituents lead to distinct solid-state conformations and intermolecular hydrogen-bond networks, which in turn can affect solubility, stability, and molecular recognition [2]. Therefore, substituting this compound with a close analogue that differs only in the 4-substituent on the isoxazole phenyl ring or the length of the linker may yield a molecule with measurably different target engagement, physicochemical behaviour, or crystallinity—parameters that are critical for reproducible in vitro and in vivo experiments, as well as for formulation development.

Head-to-Head and Cross-Study Quantitative Differentiation of 3,4,5-Trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-69-2) from Its Closest Structural Analogues


Crystallographic Conformation and Hydrogen-Bonding Architecture Differentiated from the 4-Chlorophenyl Isoxazole Analogue

Single-crystal X-ray diffraction data for the title compound are not publicly available; however, the crystal structure of the direct 4-chlorophenyl analogue, N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, has been solved and deposited [1]. In that structure, the 4-chlorophenyl ring is twisted out of the isoxazole plane by approximately 9°, and the molecules form chains via N–H···O hydrogen bonds involving the amide group. The 4-methoxy substituent in the target compound introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and a larger, more polarisable substituent compared to chlorine (van der Waals radius: O vs Cl; Hammett σₚ: –0.27 vs +0.23). This is predicted to alter the torsion angle between the phenyl and isoxazole rings and to create a different intermolecular hydrogen-bonding pattern, potentially affecting melting point, solubility, and crystal packing energy.

Crystallography Solid-state conformation Hydrogen bonding

Computed Physicochemical Descriptors Distinguishing the 4-Methoxyphenyl Compound from the Combretastatin-Like 3,4,5-Trimethoxyphenyl Isoxazole

The target compound differs from the well-characterised antimitotic agent 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (a combretastatin A-4 analogue) in the linker connecting the trimethoxybenzamide unit to the isoxazole ring. In the target compound, a methylene bridge separates the isoxazole from the amide nitrogen, whereas the combretastatin analogue has the trimethoxyphenyl group directly attached to the isoxazole C-3 position [1]. This structural difference results in distinct computed molecular descriptors: the target compound has 8 rotatable bonds versus 5 in the combretastatin analogue, a higher molecular weight (398.4 vs 341.4 g·mol⁻¹), and a larger topological polar surface area (92.1 vs 68.2 Ų) [2][3]. The increased flexibility and polarity may reduce passive membrane permeability compared to the more rigid combretastatin analogue, a factor relevant when the compound is intended for cell-based assays or in vivo efficacy models.

Physicochemical properties Drug-likeness Tubulin binding

Pharmacophoric Differentiation: PRMT5:MEP50 PPI Inhibition Chemotype vs. Catalytic PRMT5 Inhibitors

Patent WO2024039864A1 explicitly claims isoxazolyl–methoxyphenyl derivatives that include the 4-methoxyphenyl-substituted isoxazole scaffold as inhibitors of the PRMT5:MEP50 protein–protein interaction (PPI) [1]. The target compound falls within the Markush structure of this patent family. In contrast, the majority of clinically advanced PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178) target the substrate-binding or SAM-binding catalytic site of PRMT5 [2]. PPI inhibitors disrupt the obligate PRMT5:MEP50 complex formation, a mechanism orthogonal to catalytic inhibition, and have been shown in prototype compounds to exhibit differential effects on substrate methylation and downstream gene expression [2]. While no quantitative IC₅₀, Kd, or cellular activity data have been published specifically for CAS 953014-69-2, its structural placement within the PPI inhibitor chemotype suggests a mechanism-of-action differentiation that cannot be achieved with catalytic-site PRMT5 inhibitors.

PRMT5 MEP50 Protein-protein interaction Epigenetics

Recommended Application Scenarios for 3,4,5-Trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-69-2) Based on Differentiated Evidence


Chemical Probe Development for PRMT5:MEP50 Protein–Protein Interaction Studies

The compound's structural alignment with the isoxazolyl–methoxyphenyl PPI inhibitor chemotype claimed in WO2024039864A1 [1] makes it a candidate starting point or tool compound for investigating PRMT5:MEP50 complex disruption. Its mechanism, orthogonal to catalytic-site inhibition, allows researchers to dissect the functional role of the PRMT5:MEP50 interaction independent of enzymatic active-site blockade. Procurement is appropriate for laboratories conducting mechanistic epigenetics research or screening for novel PPI inhibitors.

Solid-State and Pre-Formulation Structural Studies of Trimethoxybenzamide Derivatives

Given the established crystallographic characterisation of closely related 3,4,5-trimethoxybenzamide derivatives [1], this compound is suitable for comparative solid-state analysis. Research groups interested in polymorphism, co-crystal engineering, or solubility enhancement of benzamide-based bioactive compounds can use it to examine how the 4-methoxyphenyl substituent on the isoxazole influences crystal packing relative to 4-chloro or unsubstituted phenyl analogues.

Structure–Activity Relationship (SAR) Campaigns Around Combretastatin A-4 Analogues

The trimethoxyphenyl motif is a critical pharmacophore in tubulin-binding agents such as combretastatin A-4. The target compound, with its methylene-bridged amide linkage, offers a distinct topological and flexibility profile compared to directly linked isoxazole analogues [2]. It can serve as a comparator in SAR studies aimed at understanding how linker rigidity and hydrogen-bonding capacity affect tubulin polymerisation inhibition, cytotoxicity, and selectivity.

Computational Chemistry and Molecular Docking Benchmarking

Because experimental target engagement data are absent, the compound is well-suited as a benchmarking ligand for virtual screening and docking studies targeting PRMT5 TIM-barrel domain pockets or tubulin colchicine-binding sites. Its computed descriptors (XLogP3-AA = 2.7, TPSA = 92.1 Ų, 8 rotatable bonds) [3] provide a defined physicochemical profile for validating computational models that predict binding poses, selectivity, and ADME properties of isoxazole-containing molecules.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.